N'-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including a methylsulfanyl group, a thiomorpholine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.
Cyclization: Formation of the thiomorpholine ring through cyclization reactions involving appropriate precursors.
Functional Group Interconversion: Conversion of intermediate compounds to the final product by introducing the oxane ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Exploration of its properties for the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide .
- **[2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone .
Uniqueness
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-26-16-5-3-2-4-15(16)21-18(24)17(23)20-14-19(6-10-25-11-7-19)22-8-12-27-13-9-22/h2-5H,6-14H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEHASYPDOJMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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